molecular formula C21H15BrFN3O2S B2561505 N-(4-bromo-2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1206990-40-0

N-(4-bromo-2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2561505
CAS No.: 1206990-40-0
M. Wt: 472.33
InChI Key: REDFDQIBQUNWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C21H15BrFN3O2S and its molecular weight is 472.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrFN3O2S/c1-12-2-4-13(5-3-12)15-10-29-20-19(15)24-11-26(21(20)28)9-18(27)25-17-7-6-14(22)8-16(17)23/h2-8,10-11H,9H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDFDQIBQUNWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C18H17BrF N3O
  • Molecular Weight : 396.25 g/mol

The molecular structure includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities, including anticancer properties.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Inhibition of Kinases : The thieno[3,2-d]pyrimidine derivatives are often potent inhibitors of various kinases, including VEGFR-2 and AKT. These kinases play crucial roles in cell proliferation and survival pathways. For instance, studies have shown that certain derivatives can inhibit VEGFR-2 with IC50 values as low as 0.075 µM, leading to reduced angiogenesis in tumor models .
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through caspase activation pathways. This is particularly significant in liver and prostate cancer cell lines where the compound demonstrated a capacity to arrest the cell cycle at the S phase .
  • Selective Cytotoxicity : In vitro studies indicate that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapeutics with fewer side effects .

In Vitro Anticancer Activity

A summary of the antiproliferative activity against various cancer cell lines is presented in Table 1 below:

CompoundCell LineIC50 (µM)Mechanism
N-(4-bromo-2-fluorophenyl)-...HepG2 (Liver)3.105VEGFR-2 Inhibition
N-(4-bromo-2-fluorophenyl)-...PC-3 (Prostate)3.023AKT Inhibition

Table 1: Antiproliferative activity of N-(4-bromo-2-fluorophenyl)-... against selected cancer cell lines.

Case Studies and Research Findings

  • Study on HepG2 and PC-3 Cells : An investigation into the cytotoxic effects of this compound revealed significant inhibitory activity against HepG2 and PC-3 cells with IC50 values indicating moderate to high cytotoxicity . The study also highlighted the importance of structural modifications on the thieno[3,2-d]pyrimidine scaffold to enhance biological activity.
  • Mechanistic Insights : Further mechanistic studies indicated that compounds related to this structure could effectively disrupt critical signaling pathways involved in tumor growth and metastasis. For example, a study demonstrated that these compounds could down-regulate phospho-ERK1/2 levels in leukemia cells, suggesting a broader application in hematological malignancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.